Alpha-Hederin

Description

Overview of Alpha-Hederin as a Monodesmosidic Triterpenoid (B12794562) Saponin (B1150181)

This compound is classified as a monodesmosidic triterpenoid saponin. researchgate.netnih.govchemfaces.com This classification denotes key aspects of its chemical structure. The term "triterpenoid" indicates that its core structure is derived from a 30-carbon precursor, squalene. This foundational structure is a pentacyclic triterpenoid, meaning it consists of five fused rings. researchgate.netnih.gov The "saponin" designation refers to its soap-like properties, a characteristic shared by this class of compounds which are glycosides of triterpenes or steroids.

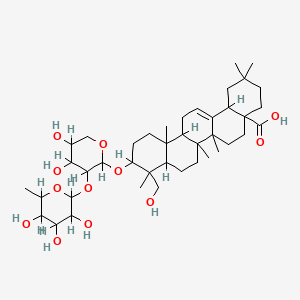

The "monodesmosidic" aspect of its name is crucial. It signifies that a single sugar chain is attached to the triterpenoid aglycone (the non-sugar part of the molecule). researchgate.netiomcworld.com In the case of this compound, this sugar chain is linked at the C3 position of the aglycone. researchgate.net Specifically, the chemical name for this compound is (3β,4α)-3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid. researchgate.netnih.gov Its chemical formula is C41H66O12, and it has a molar mass of 750.967 g·mol−1. nih.govwikipedia.org

The structure of this compound consists of the aglycone, hederagenin (B1673034), linked to a disaccharide (two sugar units) chain. This sugar component is comprised of rhamnose and arabinose. The presence of both a lipophilic (fat-soluble) triterpenoid aglycone and a hydrophilic (water-soluble) sugar chain gives this compound its amphiphilic character, contributing to its biological activities. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C41H66O12 wikipedia.org |

| Molar Mass | 750.967 g·mol−1 wikipedia.org |

| Classification | Monodesmosidic Triterpenoid Saponin researchgate.netnih.gov |

| Aglycone | Hederagenin |

| Sugar Moiety | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl |

| Appearance | White crystalline powder nih.gov |

| Solubility | Soluble in water, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) nih.govwikipedia.org |

Natural Occurrence and Distribution in Medicinal Plant Species

This compound is not a synthetic compound but is naturally produced by a variety of plant species, many of which have a history of use in traditional medicine. nih.govnih.gov Its presence is a key factor in the chemical profiles of these plants.

One of the most well-documented sources of this compound is the leaves of Hedera helix, commonly known as English ivy. nih.govwikipedia.org In fact, the name "hederin" is derived from the genus name Hedera. nih.gov Another significant source is the seeds of Nigella sativa, also known as black cumin or black seed, where it is considered one of the active components. researchgate.netnih.govwikipedia.org

Beyond these prominent examples, this compound has been identified in a range of other medicinal plants. Research has confirmed its presence in Pulsatilla chinensis (a traditional Chinese medicine), Kalopanax pictus (castor aralia), and Chenopodium quinoa. researchgate.netnih.govnih.gov It has also been purified from Clematis ganpiniana, another herb utilized in traditional Chinese medicine. chemfaces.com

Table 2: Plant Species Containing this compound

| Plant Species | Common Name | Family | Part(s) Containing this compound |

| Hedera helix | English Ivy | Araliaceae | Leaves nih.govwikipedia.org |

| Nigella sativa | Black Cumin, Black Seed | Ranunculaceae | Seeds researchgate.netwikipedia.org |

| Pulsatilla chinensis | - | Ranunculaceae | - researchgate.netnih.gov |

| Kalopanax pictus | Castor Aralia | Araliaceae | - researchgate.netnih.gov |

| Chenopodium quinoa | Quinoa | Amaranthaceae | - nih.govnih.gov |

| Clematis ganpiniana | - | Ranunculaceae | - chemfaces.com |

| Dipsacus asper | - | Caprifoliaceae | - nih.gov |

| Sapindus mukorossi | Soap Nut | Sapindaceae | - nih.gov |

| Lonicera macranthoides | - | Caprifoliaceae | - nih.gov |

The distribution of this compound across these diverse plant families highlights its significance in the plant kingdom and underscores the importance of continued research to understand its role within these species.

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOITPILCOILGM-LLJOFIFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909168 | |

| Record name | alpha-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27013-91-8 | |

| Record name | α-Hederin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27013-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hederin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027013918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α)-3β-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEDERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H15F0GLV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Alpha Hederin Research

Extraction and Isolation Techniques from Botanical Sources

Alpha-hederin is a naturally occurring compound predominantly isolated from botanical sources, most notably the leaves of English Ivy (Hedera helix) and the seeds of Nigella sativa. nih.govresearchgate.netnih.gov The initial step in its isolation typically involves extraction from the plant material using a solvent. A common method is maceration of the ground plant material with ethanol (B145695). researchgate.net For instance, dried and powdered Hedera helix leaves can be subjected to extraction with an 80% aqueous ethanol solution. nih.gov Following extraction, the crude extract contains a complex mixture of phytochemicals, from which this compound must be separated and purified.

Various chromatographic techniques are employed to isolate this compound from these crude extracts. While traditional solid chromatography methods have been used, they can be associated with a high loss of the target compound. scienceandtechnology.com.vn More advanced and efficient methods are now prevalent in research settings.

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of this compound. nih.govpreprints.org It is primarily used to assess the purity of the compound after isolation and can also be part of the purification process itself. scienceandtechnology.com.vnscienceandtechnology.com.vn The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com

For purity assessment, a reversed-phase HPLC setup is commonly utilized, often coupled with a Diode-Array Detector (DAD) or a UV/VIS detector. scienceandtechnology.com.vnnih.govscienceandtechnology.com.vn This allows for the quantification of this compound and the detection of any impurities by monitoring the absorbance at a specific wavelength, typically around 210 nm. scienceandtechnology.com.vnscienceandtechnology.com.vn The purity of an isolated sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Studies have reported achieving a purity of 95.7% for this compound isolated from H. helix leaves, as confirmed by HPLC-DAD analysis. scienceandtechnology.com.vnscienceandtechnology.com.vn

Table 1: Example of HPLC Conditions for this compound Purity Assessment

| Parameter | Condition | Source |

|---|---|---|

| Column | Prontosil ODS C18 (5 µm, 250 × 4 mm) | researchgate.net |

| Mobile Phase | Acetonitrile:Methanol (B129727):0.1 M Sodium acetate (B1210297) (40:40:20 v/v/v) (Isocratic) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 246 nm | researchgate.net |

| Purity Achieved | 95.7% (from a different method) | scienceandtechnology.com.vnscienceandtechnology.com.vn |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iteration, tandem mass spectrometry (LC-MS/MS), are powerful techniques for the definitive identification of this compound. researchgate.net These methods couple the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed structural information. nih.gov

Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has been effectively used for the phytochemical profiling of H. helix extracts. nih.gov This technique provides high-resolution mass data for both the intact molecule (parent ion) and its fragments (product ions). This compound can be identified by its specific retention time and its mass-to-charge ratio (m/z). In negative ionization mode, it typically shows a deprotonated molecular ion [M-H]⁻ at m/z 749.4473. In positive mode, a pseudomolecular ion [M+H]⁺ at m/z 751.4633 is observed. nih.gov The fragmentation pattern in the MS/MS spectrum provides further confirmation of the structure. nih.gov

Table 2: Mass Spectrometric Data for this compound Identification

| Ionization Mode | Ion Type | Observed m/z | Source |

|---|---|---|---|

| Negative | [M-H]⁻ | 749.4473 | nih.gov |

| Positive | [M+H]⁺ | 751.4633 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules like this compound. researchgate.netslideshare.net It provides detailed information about the carbon-hydrogen framework of the molecule. core.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm the identity and structure of the isolated compound. scienceandtechnology.com.vnscienceandtechnology.com.vnnih.gov

The 1H-NMR spectrum reveals the chemical environment of all hydrogen atoms, while the 13C-NMR spectrum provides information about the carbon skeleton. scienceandtechnology.com.vnscienceandtechnology.com.vn The structure of purified this compound is typically confirmed by comparing the obtained 1H and 13C NMR data with values reported in the literature. scienceandtechnology.com.vn 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connections between different parts of the molecule. For instance, HMBC interactions can confirm the attachment points of the sugar units (arabinose and rhamnose) to the hederagenin (B1673034) aglycone, a key feature of the this compound structure. scienceandtechnology.com.vncore.ac.uk

Centrifugal Partition Chromatography (CPC) for High-Purity Isolation

Centrifugal Partition Chromatography (CPC) is a liquid-liquid partition chromatography technique that has emerged as a highly efficient method for the preparative isolation of natural products, including this compound. scienceandtechnology.com.vnscienceandtechnology.com.vnresearchgate.net Unlike traditional chromatography, CPC uses no solid stationary phase, which prevents the irreversible adsorption and potential denaturation of the sample. researchgate.netbia.si The separation is based on the partitioning of the solute between two immiscible liquid phases. researchgate.net

This technique has been successfully applied to isolate this compound directly from crude ethanol extracts of Hedera helix leaves with high purity and yield. scienceandtechnology.com.vnscienceandtechnology.com.vn In a single CPC run, a purity of 95.7% was achieved with a yield of 12.7% from the crude extract. scienceandtechnology.com.vnscienceandtechnology.com.vn The success of the separation relies heavily on the selection of a suitable two-phase solvent system. researchgate.net

Table 3: Parameters for High-Purity Isolation of this compound using CPC

| Parameter | Condition | Source |

|---|---|---|

| Technique | Centrifugal Partition Chromatography (CPC) | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Solvent System | n-hexane–ethyl acetate–methanol–water (2:3:2:3, v/v) | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Mode | Ascending (lower phase as stationary phase) | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Rotation Speed | 1600 rpm | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Flow Rate | 8.0 mL/min | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Purity Achieved | 95.7% | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Yield | 12.7% | scienceandtechnology.com.vnscienceandtechnology.com.vn |

Analytical Methodologies for Quantification in Biological Matrices (Excluding Human Samples)

To understand the behavior of this compound in a biological system, sensitive and robust analytical methods are required for its quantification in biological matrices such as plasma. Research in this area has focused on animal models, for instance, rats. rsc.orgresearchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Bioanalysis

A highly efficient and sensitive method for the determination of this compound in rat plasma has been developed using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). rsc.orgresearchgate.net This method is a prerequisite for conducting pharmacokinetic studies. rsc.org

The methodology involves several key steps. First, the plasma sample is prepared, often using a liquid-liquid extraction with a solvent like ethyl acetate to isolate the analyte from plasma components. rsc.org The chromatographic separation is then performed under reversed-phase conditions. rsc.orgresearchgate.net Finally, detection and quantification are carried out using a mass spectrometer with an electrospray ionization (ESI) source, typically operated in the negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard. rsc.orgresearchgate.net This validated method allows for the accurate measurement of this compound concentrations in plasma over time. rsc.org

Table 4: Summary of LC-ESI-MS/MS Method for this compound Quantification in Rat Plasma

| Step | Details | Source |

|---|---|---|

| Biological Matrix | Rat Plasma | rsc.orgresearchgate.net |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate | rsc.org |

| Chromatography | Reversed-phase Liquid Chromatography | rsc.orgresearchgate.net |

| Ionization | Electrospray Ionization (ESI) in negative mode | rsc.orgresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.orgresearchgate.net |

| Internal Standard | Euscaphic acid | rsc.org |

Optimized Sample Preparation Procedures for Preclinical Biological Samples

The accurate quantification and characterization of this compound in preclinical biological samples, such as plasma, serum, and tissue homogenates, is fundamentally dependent on the sample preparation methodology. nih.gov A robust and optimized sample preparation procedure is crucial for removing interfering endogenous components from the complex biological matrix, thereby enhancing the sensitivity and reliability of subsequent analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govrsc.org The primary goals of sample preparation are to extract the target analyte with high recovery, minimize matrix effects, and concentrate the sample if necessary. researchgate.net Common techniques employed for this compound and other small molecules in biological matrices include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Protein Precipitation (PP)

Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples, particularly plasma and serum. nih.gov The method involves adding a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing for their separation by centrifugation. nih.govnih.gov For the analysis of this compound, protein precipitation with methanol has been effectively used for initial sample cleanup, particularly for qualitative identification analysis in rat plasma. rsc.orgresearchgate.net

Various agents can be used for protein precipitation, each with different efficiencies and potential impacts on the subsequent analysis. nih.gov The choice of precipitant is critical as it can affect not only protein removal but also the extent of ionization suppression or enhancement in mass spectrometry. nih.gov

Below is a comparative table of common protein precipitation agents used in bioanalytical sample preparation.

Table 1: Comparison of Common Protein Precipitation Agents This table is interactive. You can sort and filter the data.

| Precipitating Agent | Typical Ratio (Agent:Plasma) | Protein Removal Efficiency | Key Advantages | Key Disadvantages | LC-MS/MS Compatibility |

|---|---|---|---|---|---|

| Acetonitrile (ACN) | 2:1 to 3:1 | >96% nih.gov | High efficiency, clean supernatant | Can cause co-precipitation of analytes | Good, but can cause ionization suppression |

| Methanol (MeOH) | 3:1 | Good rsc.org | Used for α-hederin identification rsc.orgresearchgate.net | Generally less efficient than ACN | Good, often used in mobile phases |

| Trichloroacetic Acid (TCA) | 2:1 | ~92% nih.gov | Effective for many compounds | Can be harsh, may require neutralization | Good, can minimize ionization effects nih.gov |

| Zinc Sulfate (ZnSO₄) | 2:1 | ~91% nih.gov | Can be effective for specific applications | Introduces inorganic salts | Less common, requires careful optimization |

| Acetone | Varies | High (up to 98%) nih.gov | Rapid and high recovery under optimized conditions nih.gov | Potential for co-precipitation | Good, used in proteomics |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. researchgate.net This method is highly effective for cleaning up complex samples and can provide a high degree of selectivity and concentration. nih.gov

For the quantitative analysis of this compound in rat plasma, a liquid-liquid extraction method using ethyl acetate was developed and optimized. rsc.orgresearchgate.net This procedure demonstrated its utility in achieving clean extracts suitable for sensitive quantification via LC-MS/MS. rsc.org The selection of an appropriate organic solvent is paramount for achieving high extraction recovery of the analyte while minimizing the co-extraction of interfering substances. researchgate.net

Key findings from research show that LLE with ethyl acetate provides a robust method for pharmacokinetic studies of this compound. rsc.org The process successfully isolated this compound from plasma, enabling the determination of an oral bioavailability of approximately 0.14% in rats, suggesting poor intestinal absorption or significant biliary excretion. rsc.org

Below is a data table summarizing an optimized LLE procedure for this compound from preclinical plasma samples.

Table 2: Optimized Liquid-Liquid Extraction Protocol for this compound in Rat Plasma This table is interactive. You can sort and filter the data.

| Parameter | Condition/Agent | Purpose | Research Finding Reference |

|---|---|---|---|

| Biological Matrix | Rat Plasma | Sample source for pharmacokinetic study | rsc.org |

| Extraction Solvent | Ethyl Acetate | Organic phase to extract this compound | rsc.orgresearchgate.net |

| Internal Standard | Euscaphic Acid | Used for accurate quantification | rsc.org |

| Sample Volume | Not specified | Preclinical sample volume | rsc.org |

| Extraction pH | Not specified | Optimized for neutral compound extraction | rsc.org |

| Separation Method | Centrifugation | To separate aqueous and organic layers | rsc.org |

| Post-Extraction Step | Evaporation & Reconstitution | To concentrate the analyte and prepare for injection | rsc.org |

| Analytical Method | LC-ESI-MS/MS | For sensitive and selective detection and quantification | rsc.org |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that separates components of a mixture based on their physical and chemical properties. researchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. nih.gov

While specific studies detailing an optimized SPE method for this compound from preclinical biological samples are not prominent in the reviewed literature, the principles of SPE make it a highly suitable candidate for this purpose. Modern developments in SPE, such as miniaturized formats like microextraction by packed sorbent (MEPS), offer advantages like automation, reduced solvent consumption, and high throughput. nih.gov Given the triterpenoid (B12794562) saponin (B1150181) structure of this compound, reversed-phase SPE cartridges (e.g., C18) would likely be effective for its extraction from aqueous biological fluids. This technique generally provides cleaner extracts and higher concentration factors compared to PP and LLE. researchgate.net

Preclinical Pharmacological Mechanisms of Alpha Hederin

Modulation of Cellular Proliferation and Viability in Preclinical Models

Alpha-hederin has demonstrated the ability to modulate the growth and viability of cancer cells in multiple preclinical settings. nih.govnih.gov Its primary anticancer mechanisms involve the inhibition of tumor cell proliferation and the activation of cell death processes. nih.gov

In vitro studies have consistently shown that this compound inhibits the viability and proliferation of a wide range of human cancer cell lines in a dose- and time-dependent manner. psu.edunih.gov For instance, it has shown inhibitory effects against lung carcinoma (A549, NCI-H460, NCI-H292), hepatocellular carcinoma (SMMC-7721, HepG-2, Huh-7), colon adenocarcinoma (HT-29), pancreatic carcinoma (MIA PaCa-2), larynx epidermoid carcinoma (HEp-2), and ovarian cancer (SKOV-3) cells. psu.eduscienceopen.comnih.govtandfonline.comnih.gov The half-maximal inhibitory concentration (IC50) values vary across different cell lines, indicating differing sensitivities to the compound. psu.edunih.govtandfonline.comnih.govtandfonline.com For example, after a 24-hour treatment, the IC50 for A549 lung cancer cells was reported as 9.6 µM, while for MIA PaCa-2 pancreatic cancer cells, it was 35.2 µM. psu.edu In another study, the IC50 values for lung cancer cell lines A549, NCI-H460, and NCI-H292 were 13.75 µM, 17.57 µM, and 18.04 µM, respectively. nih.govtandfonline.comtandfonline.com

Table 1: In Vitro Inhibitory Effects of this compound on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 9.6 | 24 | psu.edu |

| A549 | Lung Carcinoma | 8.2 | 48 | psu.edu |

| A549 | Lung Carcinoma | 13.75 | Not Specified | nih.govtandfonline.comtandfonline.com |

| HEp-2 | Larynx Epidermoid Carcinoma | 34.6 (Thymoquinone) | 24 | psu.edu |

| HT-29 | Colon Adenocarcinoma | Not Specified | 24 | psu.edu |

| MIA PaCa-2 | Pancreas Carcinoma | 35.2 | 24 | psu.edu |

| MIA PaCa-2 | Pancreas Carcinoma | 25.5 | 48 | psu.edu |

| NCI-H460 | Lung Cancer | 17.57 | Not Specified | nih.govtandfonline.comtandfonline.com |

| NCI-H292 | Lung Cancer | 18.04 | Not Specified | nih.govtandfonline.comtandfonline.com |

| SMMC-7721 | Hepatocellular Carcinoma | 17.72 | 24 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 18.5 | 24 | nih.gov |

| Huh-7 | Hepatocellular Carcinoma | 21.89 | 24 | nih.gov |

The antiproliferative effects of this compound have also been confirmed in in vivo animal models. In a xenograft mouse model of lung cancer, this compound was shown to inhibit tumor growth. nih.govtandfonline.comnih.gov Similar tumor growth inhibition was observed in xenograft models of hepatocellular carcinoma and cisplatin-resistant gastric cancer. nih.govnih.govnih.govresearchgate.net Furthermore, in a mouse model with Ehrlich solid tumors, administration of this compound led to a decrease in tumor mass. nih.govmdpi.com These findings in animal models corroborate the in vitro data, suggesting that this compound can suppress cancer cell growth in a living organism. nih.govtandfonline.comnih.govmdpi.com

Beyond inhibiting proliferation, a key mechanism of this compound's anticancer activity is the induction of programmed cell death. nih.govproquest.com Preclinical studies have shown that this compound can trigger apoptosis in various cancer cells, including those of colorectal, esophageal, hepatocellular, and ovarian cancers. scienceopen.comnih.govproquest.comnih.gov

This compound is a known inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. psu.edunih.govmdpi.comresearchgate.netcabidigitallibrary.org Treatment with this compound leads to characteristic morphological changes of apoptosis, such as nuclear condensation and fragmentation. nih.gov Flow cytometry analyses have confirmed that this compound increases the population of apoptotic cells in a dose-dependent manner in cell lines such as human hepatocellular carcinoma (HCC) cells, oral cancer SCC-25 cells, and ovarian cancer SKOV-3 cells. scienceopen.comnih.govnih.govejbiotechnology.info For example, in HCC cells, the apoptosis rate increased from 0.90% in control cells to 37% in cells treated with 20 μmol/L this compound. nih.gov Similarly, in SW620 colon cancer cells, this compound was found to induce apoptosis. nih.gov This apoptotic induction is a central component of its antitumor effect. nih.govnih.gov

The primary mechanism through which this compound induces apoptosis is via the intrinsic or mitochondrial pathway. scienceopen.comnih.govnih.govresearchgate.netnih.gov This pathway is initiated by intracellular stress signals that converge on the mitochondria. youtube.comyoutube.com this compound treatment has been shown to disrupt the mitochondrial membrane potential (MMP). scienceopen.comnih.govnih.govwjgnet.com The loss of MMP leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. nih.govyoutube.comwjgnet.com

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. nih.govyoutube.comyoutube.com This structure then recruits and activates an initiator caspase, caspase-9. nih.govnih.govejbiotechnology.infonih.govyoutube.com Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3. scienceopen.comnih.govnih.govejbiotechnology.infonih.gov The activation of caspase-3 and caspase-9 has been consistently observed in various cancer cells following this compound treatment, including oral, colon, gastric, and hepatocellular carcinoma cells. nih.govnih.govejbiotechnology.infonih.gov These executioner caspases are responsible for dismantling the cell by cleaving critical cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.gov

The mitochondrial apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govnih.govmdpi.com The ratio of these opposing proteins is critical in determining a cell's fate. nih.gov this compound has been shown to modulate this signaling cascade to favor apoptosis. nih.govnih.gov

Studies have demonstrated that this compound treatment leads to a significant downregulation in the expression of the anti-apoptotic protein Bcl-2 in several cancer cell lines, including colon cancer, hepatocellular carcinoma, oral cancer, and ovarian cancer cells. scienceopen.comnih.govnih.govejbiotechnology.infonih.govnih.gov Concurrently, this compound upregulates the expression of the pro-apoptotic protein Bax. nih.govnih.govnih.govejbiotechnology.infonih.gov This shift decreases the Bcl-2/Bax ratio, which promotes the permeabilization of the mitochondrial membrane, cytochrome c release, and subsequent caspase activation. nih.govnih.gov By altering the balance of these key regulatory proteins, this compound effectively lowers the threshold for apoptosis, pushing cancer cells toward programmed death. researchgate.netnih.gov

The generation of reactive oxygen species (ROS) is another critical event in this compound-induced apoptosis. nih.govproquest.comcabidigitallibrary.org ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, ultimately triggering cell death. jcpjournal.orgfrontiersin.org Multiple studies have reported that this compound treatment leads to a significant accumulation of intracellular ROS in cancer cells, including those from esophageal, gastric, and hepatocellular cancers. nih.govnih.govnih.gov

This increase in ROS is often accompanied by a depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant that protects cells from oxidative damage. psu.edunih.govnih.govjcpjournal.org The depletion of GSH further exacerbates the state of oxidative stress. nih.gov The generation of ROS appears to be a key upstream event that triggers the mitochondrial pathway of apoptosis. nih.govnih.govcabidigitallibrary.orgwjgnet.com Inhibiting ROS with an antioxidant like N-acetylcysteine (NAC) has been shown to weaken the pro-apoptotic effects of this compound, including the disruption of mitochondrial membrane potential and caspase activation. nih.govwjgnet.com This indicates that ROS generation is a crucial mediator in the chain of events leading to this compound-induced apoptosis. psu.edunih.govproquest.comfrontiersin.org

Induction of Programmed Cell Death Pathways

Paraptosis Induction

Beyond classical apoptosis, this compound has been shown to induce paraptosis, a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the swelling of the endoplasmic reticulum (ER) and mitochondria. nih.gov This mode of cell death is caspase-independent and presents a potential strategy to overcome apoptosis resistance in cancer cells. nih.gov

In preclinical studies using colorectal cancer (CRC) cell lines, this compound treatment led to significant cytotoxicity accompanied by the formation of cytoplasmic vacuoles. nih.gov Electron microscopy confirmed these changes as aberrant dilation of the ER and mitochondria. nih.gov The mechanism involves this compound targeting G-protein coupled receptors (GPCRs), which in turn activates a signaling cascade involving Phospholipase C (PLC)-β3 and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.gov This activation leads to an increase in intracellular calcium (Ca2+) levels, which subsequently triggers the mitogen-activated protein kinase (MAPK) cascade, a key event in paraptosis. nih.gov Furthermore, this compound was observed to inhibit the expression of Alix, a protein marker associated with paraptosis. nih.gov These findings suggest that this compound can trigger an alternative, non-apoptotic cell death program in cancer cells. nih.gov

Ferroptosis Promotion

This compound has also been identified as a promoter of ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation. nih.govnih.gov This mechanism is particularly relevant for overcoming chemoresistance. In models of non-small cell lung cancer (NSCLC), this compound was found to reverse resistance to the chemotherapeutic agent cisplatin (B142131). nih.govnih.govresearchgate.net

The underlying mechanism involves the modulation of several key regulatory molecules. This compound treatment was shown to inhibit the production of glutathione (GSH) and activate lipid peroxidation in drug-resistant NSCLC cells. nih.gov It achieves this by silencing the expression of SLC7A11 and GPX4, two critical components of the cellular antioxidant defense system that protect against ferroptosis. nih.gov Mechanistically, this compound activates the nuclear translocation of Early Growth Response 1 (EGR1), a transcription factor. nih.govresearchgate.net Activated EGR1 then directly represses the transcription of microRNA-96-5p (miR-96-5p). nih.govresearchgate.net The downregulation of this microRNA leads to increased levels of its target, DNA Damage Inducible Transcript 3 (DDIT3), which promotes ATF3-mediated ferroptosis. nih.govnih.gov

Cell Cycle Arrest Mechanisms

A principal anti-proliferative mechanism of this compound is its ability to halt the cell cycle, preventing cancer cells from dividing. nih.gov The specific phase of the cell cycle that is arrested appears to be dependent on the cancer cell type.

G2/M Phase Arrest: In colon cancer cells (SW620), this compound induces cell cycle arrest at the G2/M checkpoint. nih.gov This effect is achieved by downregulating the expression of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1) at both the messenger RNA (mRNA) and protein levels. nih.gov The reduction in these proteins prevents the formation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. nih.gov

G0/G1 and G1 Phase Arrest: In contrast, studies on human ovarian cancer cells (SKOV-3) observed cell cycle arrest in the G0/G1 phase following treatment with this compound. nih.gov Similarly, in gastric cancer cells, this compound was reported to arrest the cell cycle in the G1 phase. researchgate.net

This cell-type-specific activity highlights the diverse molecular interactions of this compound within different tumor contexts.

Table 1: Cell Cycle Arrest Induced by this compound in Different Cancer Models

| Cancer Type | Cell Line | Affected Cell Cycle Phase | Key Molecular Changes | Source(s) |

| Colon Cancer | SW620 | G2/M | ↓ Cyclin B1, ↓ CDK1 | nih.gov |

| Ovarian Cancer | SKOV-3 | G0/G1 | Not specified | nih.gov |

| Gastric Cancer | Not specified | G1 | Not specified | researchgate.net |

Inhibition of Cell Invasion and Metastasis in Preclinical Models

This compound has demonstrated the ability to suppress the invasion and metastatic potential of cancer cells in various preclinical models. researchgate.netresearchgate.netresearchgate.net A key process in metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.

In colon cancer cells stimulated with interleukin 6 (IL-6) to mimic an inflammatory tumor microenvironment, this compound effectively inhibited cell migration and invasion. researchgate.net It was shown to suppress the EMT program by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin, vimentin, and fibronectin. researchgate.net This effect was linked to the disruption of the JAK2/STAT3 signaling pathway. researchgate.net In other studies, this compound was confirmed to inhibit the invasive capacity of NSCLC cells (A549 and H1299) and reduce metastasis in mouse models of cisplatin-resistant NSCLC. researchgate.netresearchgate.net

Modulation of Intracellular Signaling Networks

The anti-tumor effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling networks that control cell survival, proliferation, and inflammation.

Phosphatidylinositol 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Pathway Regulation

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation; its dysregulation is a hallmark of many cancers. nih.govnih.gov this compound has been shown to exert its anti-cancer effects by inhibiting this pathway.

In ovarian cancer cells, apoptosis induced by this compound was found to be regulated by the PI3K/Akt/mTOR signaling pathway. nih.gov Further evidence shows that this compound can suppress the phosphorylation of Akt (p-AKT-1), a critical step in the activation of this cascade. nih.gov The inhibition of Akt prevents it from activating downstream effectors like mTOR, a kinase that, when active, promotes protein and lipid synthesis, leading to cell growth and cell cycle progression. youtube.comyoutube.com In colorectal cancer cells, this compound has also been linked to the induction of autophagic cell death through the activation of the AMPK/mTOR signaling pathway, which is dependent on reactive oxygen species (ROS). nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and plays a significant role in cancer by promoting cell survival, proliferation, and angiogenesis. nih.govmdpi.com this compound has been identified as a potent inhibitor of this pathway.

In colon cancer cells, this compound was found to block NF-κB signaling, contributing to its pro-apoptotic effects. nih.gov The mechanism involves preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov By blocking its entry into the nucleus, this compound prevents NF-κB from activating the transcription of its target genes, which include anti-apoptotic proteins. nih.govnih.gov This inhibitory effect has also been observed in vivo, where this compound treatment in septic mice led to reduced levels of phosphorylated p65 and inhibited NF-κB activation in lung and liver tissues. researchgate.net

Table 2: Key Signaling Proteins Modulated by this compound

| Signaling Pathway | Key Protein | Effect of this compound | Cancer Model | Source(s) |

| Paraptosis | Alix | Inhibition | Colorectal Cancer | nih.gov |

| Ferroptosis | GPX4, SLC7A11 | Inhibition/Silencing | NSCLC | nih.gov |

| Ferroptosis | EGR1, DDIT3/ATF3 | Activation/Promotion | NSCLC | nih.govnih.gov |

| Cell Cycle | Cyclin B1, CDK1 | Downregulation | Colon Cancer | nih.gov |

| EMT/Metastasis | E-cadherin | Upregulation | Colon Cancer | researchgate.net |

| EMT/Metastasis | N-cadherin, Vimentin | Downregulation | Colon Cancer | researchgate.net |

| PI3K/Akt/mTOR | p-Akt | Inhibition | Ehrlich Solid Tumors | nih.gov |

| NF-κB | p65 (nuclear) | Inhibition of translocation | Colon Cancer | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Cascade Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes. mdpi.comfrontiersin.org The cascade typically involves a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAPK. mdpi.comfrontiersin.org This sequential phosphorylation ultimately activates transcription factors that drive cellular responses. youtube.com

Research has shown that this compound can induce paraptosis-like cell death in colorectal cancer (CRC) cells by activating the MAPK cascade. nih.gov This activation is a downstream consequence of increased intracellular calcium (Ca2+) levels. nih.gov Specifically, this compound treatment was found to stimulate a time-dependent increase in the activity of MAPK/ERK kinase (MEK), which temporally preceded the peak activation of the 42-kDa MAPK, p42mapk/erk2. nih.gov The activation of the MAPK cascade in response to certain stimuli, like TNF-alpha, can be mediated by the sequential activation of a MEKK and a MEK. nih.gov In the context of this compound's activity in CRC cells, the activation of the MAPK cascade is considered a symbolic event of paraptosis. nih.gov

| Target Pathway | Key Molecules Involved | Observed Effect of this compound | Cell/Model System |

| MAPK Cascade | MEK, p42mapk/erk2 | Activation of the kinase cascade. | Colorectal Cancer (CRC) cells |

Wnt/β-catenin Signaling Pathway Disruption

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue maintenance. nih.gov In its "off" state, β-catenin is targeted for degradation by a destruction complex. When a Wnt ligand activates the pathway, this degradation is inhibited, allowing β-catenin to accumulate, enter the nucleus, and activate target gene transcription. nih.gov Dysregulation of this pathway is a hallmark of many cancers. nih.gov this compound has been shown to interfere with this signaling cascade. While direct disruption by this compound is under investigation, related mechanisms show that the DNA damage-inducible transcript 3 (DDIT3) protein, which can be activated by cellular stress, inhibits the canonical Wnt signaling pathway by binding to TCF7L2/TCF4 and repressing its transcriptional activity. uniprot.orguniprot.org Given that this compound can induce cellular stress pathways, its influence on Wnt/β-catenin may be mediated through such indirect mechanisms. The β-catenin/BCL9 protein-protein interaction is considered a key step near the end of the Wnt pathway. youtube.com

| Target Pathway | Key Molecules Involved | Potential Effect of this compound | Research Context |

| Wnt/β-catenin Signaling | β-catenin, TCF7L2/TCF4, DDIT3 | Disruption/Inhibition. | Indirect modulation via stress-response pathways. |

Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) Signaling Pathway Inhibition

The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in the immune system. nih.gov The pathway involves Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). nih.gov Persistent activation of STAT3, often mediated by upstream kinases like JAK1 or JAK2, is a feature of certain cancers, including prostate cancer. capes.gov.br Research has demonstrated that this compound can inhibit the JAK2/STAT3 signaling pathway. In models of angiotensin II-induced hypertension, inhibition of the JAK2/STAT3 pathway was shown to nullify the elevation of cyclooxygenase-2 (COX2) expression. nih.gov This suggests that this compound's interference with this pathway could have implications for conditions driven by inflammatory and proliferative signals.

| Target Pathway | Key Molecules Involved | Observed Effect of this compound | Implication |

| JAK2/STAT3 Signaling | JAK2, STAT3 | Inhibition of the pathway. | Attenuation of signaling by specific cytokines and growth factors. |

Stromal Cell-Derived Factor-1/C-X-C Chemokine Receptor Type 4/Phosphorylated AKT (SDF1/CXCR4/p-AKT) Signaling Suppression

The SDF-1/CXCR4 axis is a critical signaling pathway involved in cell proliferation, inflammation, and the metastasis of various cancers. nih.govnih.gov SDF-1 (also known as CXCL12) is a chemokine that binds to the G protein-coupled receptor CXCR4. nih.govresearchgate.net This interaction activates downstream signaling, including the phosphorylation of AKT (p-AKT), which promotes cell survival and growth. nih.govnih.gov

Studies have documented that this compound can suppress the SDF-1/CXCR4/p-AKT signaling pathway. nih.gov In a study using a mouse model of Ehrlich solid tumors, treatment with this compound, particularly in combination with cisplatin, led to a reduction in the levels of SDF-1, CXCR4, and p-AKT proteins within the tumor tissue. nih.gov This suppression was associated with mitigated tumor growth, indicating that this compound's anti-cancer effects are, at least in part, mediated through the downregulation of this pro-proliferative and pro-survival pathway. nih.gov

| Target Pathway | Key Molecules Involved | Observed Effect of this compound | Cell/Model System |

| SDF-1/CXCR4/p-AKT Signaling | SDF-1, CXCR4, p-AKT | Suppression of the pathway; lowered protein levels. | Ehrlich Solid Tumors in mice |

Early Growth Response 1 (EGR1) and miR-96-5p Axis Modulation

Early Growth Response 1 (EGR1) is a zinc-finger transcription factor that is rapidly activated by various external stimuli and is involved in regulating cell growth, differentiation, and apoptosis. nih.govatlasgeneticsoncology.org It can act as a regulator for hundreds of downstream target genes. nih.gov The interaction between transcription factors like EGR1 and microRNAs (miRNAs) adds another layer of regulatory complexity. This compound has been implicated in the modulation of the EGR1 and miR-96-5p axis. While the specific research detailing this compound's direct effect on this axis is emerging, the known functions of EGR1 provide a context for this mechanism. For instance, EGR1 is involved in the alpha-adrenergic stimulation of the fibroblast growth factor-2 (FGF-2) promoter in cardiac myocytes. nih.gov

| Target Pathway | Key Molecules Involved | Potential Effect of this compound | Research Context |

| EGR1/miR-96-5p Axis | EGR1, miR-96-5p | Modulation of the axis. | Regulation of gene expression related to cell growth and stress response. |

DNA Damage Inducible Transcript 3/Activating Transcription Factor 3 (DDIT3/ATF3) Pathway Activation

DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP), is a key transcription factor in the endoplasmic reticulum (ER) stress response. uniprot.orgwikipedia.org It plays a crucial role in inducing cell cycle arrest and apoptosis when a cell is under stress. uniprot.orguniprot.org DDIT3 functions by forming heterodimers with other C/EBP family members, often acting as a dominant-negative inhibitor. wikipedia.orgatlasgeneticsoncology.org It can also positively regulate the transcription of other genes. uniprot.orguniprot.org Activating transcription factor 3 (ATF3) is another stress-inducible transcription factor. In some cellular contexts, ATF4 up-regulates ATF3, which subsequently modulates CHOP (DDIT3), leading to apoptosis. nih.gov The activation of the DDIT3/ATF3 pathway by this compound would represent a significant mechanism for inducing cell stress and programmed cell death.

| Target Pathway | Key Molecules Involved | Potential Effect of this compound | Cellular Outcome |

| DDIT3/ATF3 Pathway | DDIT3 (CHOP), ATF3, ATF4 | Activation of the pathway. | Induction of ER stress, cell cycle arrest, and apoptosis. |

G Protein-Coupled Receptors (GPCRs) and Calcium/MAPK Signaling Pathway Interactions

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that detect a wide variety of stimuli outside the cell and activate internal signal transduction pathways. cellsignal.com Upon activation, they can trigger cascades involving second messengers like cyclic AMP (cAMP), diacylglycerol (DAG), and intracellular calcium (Ca2+). mdpi.comyoutube.com

A significant finding is that this compound directly targets multiple subunits of GPCRs. nih.gov This interaction stimulates the phospholipase C (PLC)-β3, which in turn activates the inositol 1,4,5-trisphosphate receptor (IP3R). nih.gov The activation of IP3R leads to the release of Ca2+ from the endoplasmic reticulum, causing a surge in intracellular calcium levels. nih.gov This elevated calcium then activates protein kinase C alpha (PKCα), which ultimately leads to the activation of the MAPK cascade. nih.gov This entire sequence, initiated by this compound's binding to GPCRs, facilitates a form of non-apoptotic, paraptosis-like cell death in colorectal cancer cells. nih.gov

| Initiating Event | Key Mediators | Downstream Effects | Cellular Outcome |

| This compound binds to GPCRs. | PLC-β3, IP3R | Increased intracellular Ca2+ release. | Activation of PKCα and the MAPK cascade, leading to paraptosis-like cell death. |

Impact on Cellular Metabolism

This compound, a triterpenoid (B12794562) saponin (B1150181), has been shown in preclinical studies to exert significant influence over the metabolic processes within cancer cells. This impact is multifaceted, targeting key pathways that are fundamental to cancer cell proliferation and survival, most notably glycolysis and fatty acid synthesis. Research indicates that this compound can reprogram cellular energy production and biosynthetic processes, highlighting its potential as a regulator of tumor metabolism frontiersin.orgresearchgate.net.

This compound has been demonstrated to be a potent inhibitor of the glycolysis pathway in cancer cells. In studies involving non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound led to a significant reduction in glucose uptake, a decrease in lactate (B86563) production, and diminished ATP levels. dntb.gov.ua This indicates a substantial disruption of the "Warburg effect," a metabolic phenotype where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. dntb.gov.ua The inhibition of this pathway curtails the rapid energy supply that tumor cells depend on for growth. dntb.gov.ua

A primary mechanism by which this compound limits glycolysis is through the downregulation of Glucose Transporter 1 (GLUT1). frontiersin.orgdntb.gov.ua GLUT1 is a protein responsible for the fundamental step of transporting glucose from the extracellular environment into the cell. dntb.gov.ua Research has shown that this compound significantly reduces the expression of GLUT1 in NSCLC A549 cells, both in laboratory cell cultures (in vitro) and in animal models (in vivo). dntb.gov.ua By suppressing GLUT1 expression, this compound effectively limits the availability of glucose, the primary substrate for the glycolytic pathway within the cancer cells. researchgate.net

Beyond limiting glucose import, this compound also modulates the expression of critical enzymes that catalyze subsequent steps in the glycolytic pathway. dntb.gov.ua Studies have consistently shown that this compound treatment significantly decreases the protein expression of Hexokinase 2 (HK2), Pyruvate (B1213749) Kinase M2 (PKM2), and Lactate Dehydrogenase A (LDHA). frontiersin.orgdntb.gov.uanih.gov

Hexokinase 2 (HK2): As the enzyme that catalyzes the first irreversible step of glycolysis, its inhibition is a critical point of regulation. dntb.gov.ua

Pyruvate Kinase M2 (PKM2): This enzyme is involved in the final, rate-limiting step of glycolysis, producing pyruvate and ATP. dntb.gov.uadntb.gov.ua

Lactate Dehydrogenase A (LDHA): LDHA is responsible for converting pyruvate to lactate, a hallmark of aerobic glycolysis in cancer. dntb.gov.ua

The coordinated downregulation of these enzymes by this compound leads to a comprehensive blockade of the glycolytic flux. researchgate.net

Table 1: Effect of this compound on Glycolysis-Related Protein Expression in A549 Cells

| Protein Target | Function in Glycolysis | Observed Effect of this compound | Reference |

|---|---|---|---|

| GLUT1 | Glucose import into the cell | Significant reduction in expression | dntb.gov.ua |

| HK2 | First irreversible step (Glucose -> G6P) | Significant reduction in expression | dntb.gov.ua |

| PKM2 | Final rate-limiting step (PEP -> Pyruvate) | Significant reduction in expression | dntb.gov.ua |

| LDHA | Pyruvate to Lactate conversion | Significant reduction in expression | dntb.gov.ua |

The regulatory effects of this compound on glycolytic proteins are controlled by upstream transcription factors. Research has identified that this compound significantly inhibits the expression of both c-Myc and Hypoxia-Inducible Factor-1α (HIF-1α) in cancer cells. researchgate.netdntb.gov.ua Both c-Myc and HIF-1α are well-established master regulators that promote tumor metabolism by enhancing the transcription of genes involved in glycolysis, including GLUT1, HK2, and PKM2. dntb.gov.uanih.gov By suppressing the expression of c-Myc and HIF-1α, this compound effectively turns off the signals that drive the high glycolytic rate in tumor cells. researchgate.netdntb.gov.ua

Table 2: Hierarchical Regulatory Pathway of this compound in Glycolysis Inhibition

| Regulatory Step | Molecule | Action | Downstream Effect | Reference |

|---|---|---|---|---|

| Step 1 | This compound | Activates | Increased SIRT6 expression | researchgate.netdntb.gov.ua |

| Step 2 | SIRT6 | Inhibits | Decreased c-Myc & HIF-1α expression | dntb.gov.uanih.gov |

| Step 3 | c-Myc & HIF-1α | Inhibit | Decreased GLUT1, HK2, PKM2, LDHA | researchgate.netdntb.gov.ua |

In addition to its profound effects on glucose metabolism, this compound also disrupts lipid metabolism by inhibiting the synthesis of unsaturated fatty acids. frontiersin.orgdntb.gov.ua A recent study demonstrated that this compound could inhibit the synthesis of 15 different types of unsaturated fatty acids in NSCLC cells. frontiersin.orgwikipedia.org This effect is achieved by targeting the TGFβ/SMAD2 signaling pathway. frontiersin.orgnih.gov Specifically, this compound was shown to inhibit the phosphorylation of SMAD2, a key step in this pathway. frontiersin.orgnih.gov

The inhibition of TGFβ/SMAD2 signaling leads to the downregulation of crucial lipid metabolism-related proteins, including Sterol Regulatory Element-Binding Protein 1 (SREBF1) and Fatty Acid Synthase (FASN). frontiersin.orgnih.gov SREBF1 is a major transcription factor that governs lipid synthesis, while FASN is the key enzyme responsible for the synthesis of fatty acids. frontiersin.orgzlfzyj.com By downregulating the SREBP1/FASN pathway, this compound significantly reduces the accumulation of lipids within cancer cells. frontiersin.org

Table 3: Effect of this compound on Lipid Synthesis-Related Proteins

| Protein Target | Function in Lipid Synthesis | Observed Effect of this compound | Reference |

|---|---|---|---|

| p-SMAD2 | Signal transducer for TGFβ pathway | Inhibition of phosphorylation | frontiersin.orgnih.gov |

| SREBF1 | Master transcription factor for lipogenesis | Reduction in expression | frontiersin.orgnih.gov |

| FASN | Key enzyme for fatty acid synthesis | Reduction in expression | frontiersin.orgnih.gov |

Interaction with Small Extracellular Vesicles (sEVs) in Preclinical Chemoresistance Models

This compound has been investigated for its ability to interfere with the communication between cancer cells, particularly in the context of developing resistance to chemotherapy. frontiersin.orgresearchgate.net This communication is often mediated by small extracellular vesicles (sEVs), also known as exosomes, which are tiny particles released by cells that can transfer genetic material, proteins, and lipids to other cells. frontiersin.orgnih.gov In preclinical models of non-small cell lung cancer (NSCLC), sEVs secreted by chemoresistant tumor cells have been shown to transfer this resistance to other cancer cells. nih.govnih.gov

Research using a paclitaxel (B517696) (PTX)-resistant NSCLC cell line (A549T) demonstrated that this compound can overcome this acquired resistance by a mechanism dependent on sEV secretion. nih.govnih.gov The effectiveness of this compound was diminished when the secretion of these vesicles was blocked by an inhibitor, GW4869, highlighting the central role of sEVs in its mechanism of action. frontiersin.orgnih.gov Further investigation revealed that sEVs from resistant cells enhanced signaling pathways related to TGFβ and the synthesis of unsaturated fatty acids in recipient cells. nih.govnih.gov this compound was found to counteract these changes, notably by inhibiting the synthesis of 15 different types of unsaturated fatty acids through the reduction of sEV-mediated TGFβ/SMAD2 signaling activity. researchgate.netnih.gov

A key mechanism by which this compound counters chemoresistance involves the reprogramming of microRNA (miRNA) activity within the cancer cells and their secreted sEVs. nih.govnih.gov MiRNAs are small non-coding RNA molecules that regulate gene expression. In preclinical NSCLC models, this compound was observed to promote the production of three specific miRNAs: miR-21-5p, miR-23a-3p, and miR-125b-5p. nih.govnih.gov

Furthermore, it facilitated the sorting and packaging of these miRNAs into the sEVs released by the chemoresistant A549T cells. researchgate.netnih.gov When these this compound-modified sEVs are taken up by other cancer cells, the transferred miRNAs target and inhibit the TGFβ/SMADs signaling pathway, a key pathway involved in promoting chemoresistance. nih.govresearchgate.net

Table 1: miRNAs Reprogrammed by this compound in Preclinical NSCLC Models

| miRNA | Effect of this compound | Target Pathway |

| miR-21-5p | Promoted production and sorting to sEVs nih.govnih.gov | TGFβ/SMADs Signaling researchgate.netnih.gov |

| miR-23a-3p | Promoted production and sorting to sEVs nih.govnih.gov | TGFβ/SMADs Signaling researchgate.netnih.gov |

| miR-125b-5p | Promoted production and sorting to sEVs nih.govnih.gov | TGFβ/SMADs Signaling researchgate.netnih.gov |

By altering the miRNA cargo of sEVs, this compound effectively blocks the transmission of paclitaxel resistance between NSCLC cells. frontiersin.orgnih.gov The sEVs from resistant cells normally induce resistance in sensitive cells, but treatment with this compound reverses this effect. researchgate.net This was demonstrated in vivo where co-treatment with this compound sensitized resistant xenograft tumors to paclitaxel therapy. nih.gov

The mechanism involves the inhibition of key signaling pathways activated by the sEVs from resistant cells. researchgate.net Specifically, the accumulation of the reprogrammed miRNAs (miR-21-5p, miR-23a-3p, and miR-125b-5p) in recipient cells inhibits the TGFβ/SMAD2 pathway. nih.govnih.gov This, in turn, suppresses the synthesis of unsaturated fatty acids, ultimately blocking the sEV-dependent transmission of chemoresistance and re-sensitizing the cancer cells to paclitaxel. frontiersin.orgnih.gov

Anti-inflammatory and Antioxidant Activities (Preclinical Investigations)

The anti-inflammatory effects of this compound are largely attributed to its ability to regulate the nuclear factor-κB (NF-κB) pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in the inflammatory response.

Preclinical studies have shown that this compound can inhibit the activation of NF-κB. researchgate.netmdpi.com In a mouse model of sepsis, this compound treatment led to a decrease in the phosphorylation of the p65 subunit of NF-κB in both lung and liver tissues. researchgate.net In a study on colon cancer cells (SW620), this compound was found to disrupt the NF-κB pathway. nih.gov Similarly, in a study using Ehrlich solid tumors in mice, individual administration of this compound resulted in a marked reduction in the elevated tumor levels of NF-κB. mdpi.com This regulatory influence on the NF-κB pathway is believed to be achieved by affecting the inhibitor of NF-κB (IκB) kinase (IKK). mdpi.com By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory mediators. mdpi.compatsnap.com

Table 2: Key Proteins in this compound's Anti-inflammatory Mechanism

| Protein/Complex | Role in Inflammation | Effect of this compound |

| NF-κB | Master regulator of inflammatory gene expression | Inhibits activation and reduces levels researchgate.netmdpi.com |

| p-p65 | Activated (phosphorylated) form of an NF-κB subunit | Expression level is decreased researchgate.net |

| IκB Kinase (IKK) | Activates NF-κB by phosphorylating its inhibitor | Activity is switched off/inhibited mdpi.com |

This compound is recognized for its antioxidant activities in several preclinical models, although the precise mechanisms are still being fully elucidated. nih.govmdpi.commdpi.com Saponins (B1172615), the class of compounds to which this compound belongs, are generally known to possess antioxidant properties. nih.gov Studies have confirmed this activity, noting that this compound exhibits notable antioxidant effects that may help combat oxidative stress implicated in the development of chronic diseases. researchgate.net This antioxidant capacity is often mentioned alongside its anti-inflammatory and anti-tumor effects. researchgate.netmdpi.commdpi.com One study identified this compound as a novel autophagy inhibitor that promotes the accumulation of reactive oxygen species (ROS) to enhance the cytotoxic effects of paclitaxel in non-small cell lung cancer cells. mdpi.com

Other Preclinical Biological Activities

Beyond its effects on chemoresistance, inflammation, and oxidative stress, this compound exhibits a range of other biological activities in preclinical settings. nih.govresearchgate.net

Antitumor and Pro-apoptotic Activity: A primary focus of research has been its anti-cancer effects. nih.gov this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colorectal, and liver cancers. nih.gov It induces programmed cell death (apoptosis) in cancer cells through mechanisms that can involve the intrinsic mitochondrial pathway, activation of caspases (caspase-3 and -9), and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov

Autophagy Inhibition: this compound has been identified as an autophagy inhibitor. mdpi.com In NSCLC cells, it was found to block the late stages of the autophagic flux by altering the pH of lysosomes and inhibiting the maturation of lysosomal enzymes. mdpi.com

Spasmolytic Activity: It has been noted for its spasmolytic (anti-spasmodic) pharmacological activities. nih.gov

Antifungal and Antiparasitic Properties: Preclinical investigations have also reported antifungal and antiparasitic activities for this compound. nih.govresearchgate.net

Anti-arthritic Activity

This compound has demonstrated notable anti-inflammatory and anti-arthritic properties in preclinical models. nih.govresearchgate.net In an in-vivo study, an activity-guided fractionation of Kalopanax pictus bark extract identified this compound and its derivative, this compound methyl ester, as active components. nih.gov While the initial hydrolysate showed inhibition of adjuvant-induced arthritis in rats, further separation revealed that the ethyl acetate (B1210297) fraction containing these compounds possessed significant anti-arthritic activity. researchgate.netnih.gov Specifically, this compound methyl ester was shown to have anti-arthritic effects in both rats and mice. researchgate.netnih.gov

Another study using an ethanol (B145695) extract of Hedera helix in a formalin-induced paw edema model, which closely resembles human arthritis, reported a visible reduction in arthritic symptoms, further suggesting the potential of its active constituents like this compound against arthritis. semanticscholar.org

Table 1: Research Findings on Anti-arthritic Activity of this compound

| Compound/Extract | Animal Model | Key Findings | Source |

|---|---|---|---|

| This compound methyl ester | Rats and Mice | Demonstrated anti-arthritic activity in adjuvant-induced arthritis models. | researchgate.netnih.gov |

| Ethanol Extract of Hedera helix | Mice | Showed a visible reduction in symptoms in a formalin-induced arthritis model. | semanticscholar.org |

Bronchiolytic Effects

The bronchiolytic, or airway-relaxing, effects of this compound have been investigated through in-vitro and in-vivo models. nih.govresearchgate.net A key study demonstrated that this compound does not directly cause muscle relaxation but enhances the effects of other bronchodilating agents. nih.govresearchgate.net In experiments using isolated bovine tracheal smooth muscle strips pre-contracted with methacholine, pre-treatment with this compound for 18 hours significantly enhanced the relaxation induced by the β-adrenoceptor agonist isoprenaline. nih.govresearchgate.net This suggests an indirect mechanism of action, possibly by inhibiting the desensitization or internalization of β2-adrenergic receptors, thereby increasing their responsiveness. nih.govresearchgate.netnih.gov

In-vivo studies on ovalbumin-sensitized guinea pigs and rats support these findings, showing that this compound has anti-inflammatory and bronchodilatory effects, reducing tracheal responsiveness to bronchoconstrictors. nih.govresearchgate.net

Table 2: Research Findings on Bronchiolytic Effects of this compound

| Experimental Model | Key Findings | Proposed Mechanism | Source |

|---|---|---|---|

| Isolated Bovine Tracheal Smooth Muscle | Enhanced isoprenaline-induced relaxation after pre-treatment with this compound. | Increased β2-adrenergic responsiveness, possibly by inhibiting receptor internalization. | nih.govresearchgate.net |

| Ovalbumin-sensitized Guinea Pigs | Reduced tracheal responsiveness to methacholine, histamine, and ovalbumin. | Demonstrated anti-inflammatory and bronchodilatory effects. | researchgate.net |

Antifungal Activity

This compound exhibits significant antifungal properties, primarily studied against the pathogenic yeast Candida albicans. nih.govresearchgate.netnih.gov Ultrastructural studies using transmission electron microscopy have provided insight into its mechanism of action. nih.gov When exposed to this compound, C. albicans cells undergo severe morphological changes. nih.gov These include modifications of the cellular contents and significant alterations to the cell envelope, ultimately leading to the degradation and death of the yeast cells. nih.gov The primary target appears to be the cell's biomembranes, particularly the plasma membrane. nih.gov The minimal inhibitory concentration (MIC) for this compound against C. albicans was confirmed to be 25 µg/ml in this study. nih.gov

Table 3: Research Findings on Antifungal Activity of this compound

| Organism | Concentrations Tested (µg/ml) | Observed Effects | Source |

|---|---|---|---|

| Candida albicans | 6.25, 12.5, 25 | Induced modifications of cellular contents and alterations of the cell envelope, leading to cell death. The MIC was confirmed at 25 µg/ml. | nih.gov |

Antiparasitic Activity (e.g., Antileishmanial)

The antiparasitic effects of this compound have been demonstrated in vitro against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.govnih.govnih.gov Studies have shown that this compound has strong antiproliferative activity against both the promastigote and amastigote forms of Leishmania mexicana and Leishmania infantum. nih.govnih.gov The mechanism of action involves the disruption of the parasite's membrane integrity and potential. nih.gov

Furthermore, research indicates that this compound can act synergistically with conventional antileishmanial drugs. nih.gov When used in combination with amphotericin B, subtoxic concentrations of the saponin enhanced the drug's efficacy against the parasite, suggesting a cumulative action on the parasite's membrane. nih.gov

Table 4: Research Findings on Antiparasitic Activity of this compound

| Parasite Species | Parasite Stage | Key Findings | Source |

|---|---|---|---|

| Leishmania mexicana | Promastigotes & Amastigotes | Exhibited strong antiproliferative activity; enhanced the efficacy of amphotericin B. | nih.gov |

| Leishmania infantum | Promastigotes & Amastigotes | Showed strong antiproliferative activity by altering membrane integrity and potential. | nih.gov |

Desmutagenic Properties

This compound has been shown to possess desmutagenic properties, meaning it can inactivate chemical mutagens. nih.govresearchgate.netnih.gov An in-vitro study investigated the antimutagenic capacity of this compound against two different types of mutagens: doxorubicin, a clastogenic agent that causes breaks in chromosomes, and carbendazim, an aneugenic agent that causes abnormal chromosome numbers. nih.gov The results demonstrated that this compound significantly reduced the rate of micronuclei (small, abnormal nuclei that are indicators of genetic damage) induced by these agents. nih.gov The study concluded that this compound exhibits its antimutagenic activity through both desmutagenic (direct inactivation of the mutagen) and bioantimutagenic (interfering with the metabolic activation of the mutagen or enhancing DNA repair) mechanisms. nih.gov

Table 5: Research Findings on Desmutagenic Properties of this compound

| Mutagenic Agent | Type of Agent | Effect of this compound | Source |

|---|---|---|---|

| Doxorubicin | Clastogenic | Induced a significant diminution of the rate of micronuclei. | nih.gov |

| Carbendazim | Aneugenic | Induced a significant diminution of the rate of micronuclei. | nih.gov |

Biosynthetic Pathways and Metabolic Studies in Vitro/preclinical

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Pathways

The biosynthesis of triterpenoid saponins (B1172615) like alpha-Hederin is a multi-step process primarily occurring in plants. nih.govmdpi.com It originates from the isoprenoid pathway, where the precursor 2,3-oxidosqualene (B107256) is cyclized to form various triterpene skeletons. nih.govresearchgate.net This cyclization is a critical branch point, diverting the precursor from primary metabolism (e.g., sterol synthesis) to secondary metabolism. researchgate.net The subsequent steps involve a series of oxidative modifications and glycosylations. nih.govdtu.dk

The key enzymes involved in this biosynthetic pathway are:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the initial cyclization of 2,3-oxidosqualene to form the basic pentacyclic triterpenoid skeleton. nih.govmdpi.com For this compound, the foundational structure is the oleanane-type skeleton, derived from β-amyrin. nih.gov

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is responsible for the oxidative modifications of the triterpene backbone, leading to the formation of various sapogenins. nih.govmdpi.com In the case of this compound, its aglycone, hederagenin (B1673034), is synthesized from oleanolic acid through oxidation at the C-23 position. nih.gov This specific hydroxylation is catalyzed by a cytochrome P450 enzyme. nih.gov

UDP-dependent Glycosyltransferases (UGTs): These enzymes are responsible for the final step of saponin biosynthesis, which is the attachment of sugar moieties to the sapogenin. nih.govdtu.dk This glycosylation process significantly influences the solubility, stability, and biological activity of the resulting saponin. mdpi.com

The biosynthesis of hederagenin, the aglycone of this compound, has been a subject of research. It is understood to be derived from β-amyrin, which undergoes a three-step oxidation at the C-28 position, catalyzed by a single P450 enzyme, to yield oleanolic acid. Subsequently, another P450-dependent hydroxylation occurs at the C-23 position of oleanolic acid to form hederagenin. nih.gov Research has identified specific P450 enzymes capable of this conversion. For instance, CYP72A397 has been shown to catalyze the C-23 hydroxylation of oleanolic acid to produce hederagenin. nih.gov Furthermore, a P450 gene, MdMA02, from Malus×domestica has been cloned and shown to catalyze the C-23 oxidation of oleanolic acid, leading to the production of hederagenin in engineered yeast cells. nih.gov

The final step in the biosynthesis of this compound involves the glycosylation of hederagenin. Specifically, a disaccharide chain composed of rhamnose and arabinose is attached to the C-3 position of the hederagenin molecule. This reaction is catalyzed by specific UGTs. nih.gov A novel UGT, designated HhUGT74AG11 from Hedera helix, has been identified and functionally characterized. This enzyme is capable of catalyzing the transfer of a glucopyranosyl group to the C-28 carboxyl group of oleanolic acid and hederagenin, which is a key step in the formation of certain hederagenin saponins. nih.gov

| Enzyme Class | Function in this compound Biosynthesis | Specific Enzymes Identified (in related pathways) |

| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene to form β-amyrin skeleton. | Not specified for this compound |

| Cytochrome P450 Monooxygenases (P450s) | Oxidation of β-amyrin to oleanolic acid and subsequent hydroxylation to hederagenin. | CYP72A397, MdMA02 |